molecular formula C15H19N3O4S B5338740 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5338740
M. Wt: 337.4 g/mol
InChI Key: SXZJDFJXLBVGLP-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DAS-41, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of DAS-41 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, DAS-41 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
DAS-41 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which can lead to a reduction in tumor cell invasion and metastasis. Additionally, DAS-41 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, DAS-41 has been shown to have anti-microbial effects, which may be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using DAS-41 in lab experiments is that it has been shown to have a high degree of selectivity for MMPs, which can reduce the risk of off-target effects. Additionally, DAS-41 has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using DAS-41 in lab experiments is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, DAS-41 may have limited solubility in certain solvents, which can make it difficult to work with in some lab settings.

Future Directions

There are several future directions for research on DAS-41. One area of focus could be the development of more efficient and cost-effective synthesis methods for DAS-41. Additionally, further research could be done to explore the potential applications of DAS-41 in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Finally, more studies could be done to determine the safety and efficacy of DAS-41 in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of DAS-41 involves the reaction of 4-[(dimethylamino)sulfonyl]aniline with 3-ethyl-5-methylisoxazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain DAS-41 in its pure form.

Scientific Research Applications

DAS-41 has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. In particular, DAS-41 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-5-13-14(10(2)22-17-13)15(19)16-11-6-8-12(9-7-11)23(20,21)18(3)4/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJDFJXLBVGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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